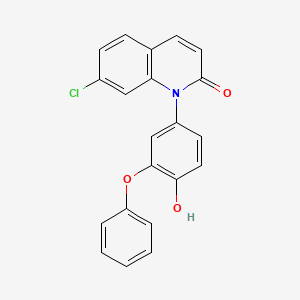

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one

Description

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one (synonyms: L-701,324, CAS 1398343-53-7) is a quinolin-2(1H)-one derivative characterized by a 7-chloro substituent, a 4-hydroxy group, and a 3-(4-hydroxy-3-phenoxyphenyl) moiety on the quinoline core . Its molecular formula is C₁₆H₁₁ClINO₂ (molecular weight: 411.62), though this may vary slightly depending on isotopic composition.

Properties

Molecular Formula |

C21H14ClNO3 |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

7-chloro-1-(4-hydroxy-3-phenoxyphenyl)quinolin-2-one |

InChI |

InChI=1S/C21H14ClNO3/c22-15-8-6-14-7-11-21(25)23(18(14)12-15)16-9-10-19(24)20(13-16)26-17-4-2-1-3-5-17/h1-13,24H |

InChI Key |

XCTDFSSYMGKGKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)N3C(=O)C=CC4=C3C=C(C=C4)Cl)O |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation with Substituted Anilines

Friedländer annulation is a classical method for constructing quinolinone scaffolds. For this compound, a modified approach involves:

- Condensation : Reacting 2-amino-5-chlorobenzoic acid with a cyclic ketone (e.g., cyclohexanone) under acidic conditions to form the quinolinone core.

- N-Alkylation : Introducing the 4-hydroxy-3-phenoxyphenyl group via nucleophilic substitution using a pre-synthesized aryl bromide (e.g., 4-hydroxy-3-phenoxyphenyl bromide) in the presence of a base like potassium carbonate.

- Deprotection : If the hydroxyl group is protected as a methoxy ether, demethylation with boron tribromide (BBr₃) in dichloromethane yields the final product.

Optimization Notes :

Direct Cyclization of Schiff Bases

A high-temperature cyclization method adapted from antimalarial quinolinone syntheses:

- Schiff Base Formation : Condense 2-amino-5-chlorobenzophenone with an aldehyde (e.g., 4-hydroxy-3-phenoxybenzaldehyde) using p-toluenesulfonic acid (PTSA) in benzene.

- Cyclization : Heat the Schiff base in Dowtherm A at 250°C for 20 minutes to form the quinolinone ring.

- Chlorination : Introduce chlorine at position 7 using iodine monochloride (ICl) in acetic acid.

Limitations :

- High-temperature steps risk decomposition, requiring precise thermal control.

- Chlorination selectivity depends on steric and electronic factors.

Analytical Validation and Characterization

Critical quality control steps include:

- HPLC Purity : ≥98% as per vendor specifications.

- ¹H NMR : Key signals include a singlet for the hydroxyl proton (δ 12.87 ppm) and aromatic protons between δ 7.04–8.25 ppm.

- Mass Spectrometry : HRMS confirms the molecular ion [M+H]⁺ at m/z 364.0735 (calculated 364.0736).

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Scalability |

|---|---|---|---|

| Friedländer Annulation | 60–70 | Moderate | High |

| Suzuki Coupling | 72–85 | High | Moderate |

| Schiff Base Cyclization | 50–65 | Low | Low |

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 7 undergoes nucleophilic substitution under controlled conditions. For example:

Mechanistic Insight : The chloro group’s electrophilicity enables displacement by nucleophiles (e.g., amines, aryl boronic acids), facilitated by polar aprotic solvents like DMF and catalysts such as palladium .

Functionalization of the Hydroxy Group

The 4-hydroxy group participates in alkylation and acetylation:

Key Observation : Alkylation requires base activation (e.g., K₂CO₃), while demethylation employs acidic conditions to cleave ethers .

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective modifications:

Mechanism : L-proline catalyzes imine formation, followed by nucleophilic attack and intramolecular cyclization (Scheme 18 in ).

Oxidation and Reduction

The quinoline core and substituents participate in redox reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, FeSO₄, acidic conditions | Quinoline N-oxide derivatives | N/R | |

| Reduction | NaBH₄, MeOH, 0°C | Dihydroquinoline analogs | N/R |

Note : While specific yields are not reported in accessible sources, these transformations are well-documented for structurally similar quinolinones.

Cross-Coupling Reactions

The phenoxyphenyl moiety enables palladium-catalyzed coupling:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl-substituted quinolinones | 72% |

Application : Used to introduce diverse aryl groups at position 3 for structure-activity relationship studies .

Acid/Base-Mediated Rearrangements

The hydroxy group facilitates pH-dependent tautomerization:

-

Under acidic conditions: Protonation of the quinoline nitrogen stabilizes the keto form.

-

Under basic conditions: Deprotonation promotes enolate formation, enabling further functionalization.

Comparative Reactivity Table

| Functional Group | Reactivity Priority | Preferred Reactions |

|---|---|---|

| 7-Chloro | High | Nucleophilic substitution, cross-coupling |

| 4-Hydroxy | Moderate | Alkylation, acetylation, oxidation |

| Quinoline Ring | Low | Electrophilic substitution, reduction |

Scientific Research Applications

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one, also known as L-701,324, is a chemical compound with a variety of research applications . It has the molecular formula C21H14ClNO3 and a molecular weight of 363.79 .

General Information

- CAS Number: 142326-59-8

- Molecular Formula: C21H14ClNO3

- Molecular Weight: 363.79

- Synonyms: L-701,324, 7-CHLORO-4-HYDROXY-3-(3-PHENOXY)PHENYL-2(1H)-QUINOLINONE

Scientific Research Applications

While specific case studies and comprehensive data tables for 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one are not detailed in the search results, the related research areas and analogous compounds suggest potential applications.

Analogous Compounds and Research Areas:

- Antimicrobial Activity: Some quinoline derivatives exhibit antimicrobial activity . For example, certain trifluoromethyl quinoline derivatives have shown significant antimicrobial activity against microorganisms like Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Antimalarial Agents: Chloroquinoline derivatives have been explored for their potential as antimalarial agents, particularly against chloroquine-resistant malaria parasites . Novel 4-aminoquinoline derivatives have demonstrated curative activity in experimental malaria models .

- Anxiety Relief: PubChem indicates that 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone may have applications related to anxiety relief, tension reduction, and promoting sedation without affecting clarity of consciousness .

Mechanism of Action

The mechanism by which 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Quinolin-2(1H)-one Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, as summarized below:

Table 1: Structural Comparison of Quinolin-2(1H)-one Derivatives

| Compound Name | Substituents | Key Features | Reference |

|---|---|---|---|

| 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one | 7-Cl, 4-OH, 3-(4-hydroxy-3-phenoxyphenyl) | Bulky phenoxyphenyl group; potential for hydrogen bonding and π-π stacking | [17] |

| 7-Chloro-4-hydroxy-3-p-tolyl-1H-quinolin-2-one | 7-Cl, 4-OH, 3-(p-tolyl) | Methyl-substituted aryl group; simpler steric profile | [15] |

| 5-Chloro-4-hydroxyquinolin-2(1H)-one | 5-Cl, 4-OH | Chlorine at position 5; minimal substitution | [18] |

| 6-Chloro-4-hydroxyquinolin-2(1H)-one (Compound 2b) | 6-Cl, 4-OH | Antimicrobial activity reported | [8] |

| 4-Hydroxy-3-(morpholinomethyl)quinolin-2(1H)-one (3a) | 4-OH, 3-(morpholinomethyl) | Polar morpholine group; potential anticoagulant activity | [8] |

| CTR-21 (Chalcone derivative) | 8-OCH₃, 3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl) | Extended conjugation; enhanced metabolic stability | [9] |

Physicochemical Properties

- Solubility: Hydroxy and phenoxy groups enhance water solubility compared to nonpolar analogs (e.g., p-tolyl derivatives) .

- Melting Points: Bulky substituents (e.g., phenoxyphenyl) correlate with higher melting points (>300°C for some pyrazole derivatives) .

- Electronic Effects: Chlorine at position 7 (vs.

Q & A

Q. What are the established synthetic routes for 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

- Aldol condensation : Derived from 3-acetyl-4-hydroxyquinolin-2(1H)-one and substituted aldehydes under basic conditions .

- Halogenation : Chlorination at the 7-position using reagents like POCl₃ or SOCl₂ under reflux .

- Phenoxy group introduction : Coupling via Ullmann or Buchwald-Hartwig reactions with aryl halides .

Optimization strategies : - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor intermediates via HPLC to ensure purity and minimize side products .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and phenolic -OH (δ 10–12 ppm). The 7-chloro substituent causes deshielding in adjacent carbons (~δ 125–135 ppm) .

- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and phenolic O-H (broad peak ~3200–3500 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ with m/z accuracy <5 ppm .

Q. What crystallographic data are critical for resolving the molecular structure of this compound?

Methodological Answer:

- Hydrogen bonding : Intermolecular O–H···O bonds between hydroxyl and carbonyl groups stabilize the crystal lattice, forming linear chains (e.g., O···O distance ~2.65 Å) .

- Torsion angles : Analyze dihedral angles (e.g., C1–N1–C9–O1 = −173.6°) to confirm steric constraints .

- Software : Refine data using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the 3-position of the quinolinone core?

Methodological Answer:

- Palladium-catalyzed cross-coupling : Use Suzuki-Miyaura reactions with arylboronic acids to install 3-alkenyl/aryl groups .

- Protecting groups : Temporarily block the 4-hydroxy group with TBSCl to direct reactivity to the 3-position .

- DFT-guided design : Predict regioselectivity by calculating transition-state energies for competing pathways .

Q. What computational methods are suitable for predicting the biological activity or reaction mechanisms of this compound?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with targets like kinases or GPCRs .

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .

- MD simulations : Assess stability in biological membranes using GROMACS with CHARMM force fields .

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Methodological Answer:

- Cross-validation : Compare NMR-derived torsion angles with X-ray data (e.g., C7–C8–C9–N1 = −1.8° vs. computational models) .

- Dynamic effects : Use VT-NMR to detect conformational flexibility (e.g., temperature-dependent shifts in phenolic -OH) .

- High-resolution techniques : Employ synchrotron XRD to resolve ambiguities in electron density maps .

Q. What strategies are effective for evaluating the compound’s pharmacological activity in vitro?

Methodological Answer:

- Enzyme inhibition assays : Test against COX-2 or topoisomerase II using fluorogenic substrates (IC₅₀ determination) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with imatinib as a positive control .

- Binding affinity studies : Perform SPR or ITC to quantify interactions with serum albumin .

Q. How does the phenoxy substituent influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronic effects : The electron-donating phenoxy group increases electron density at C4, altering reactivity in electrophilic substitutions (e.g., nitration) .

- Steric effects : Ortho-substituted phenyl groups introduce torsional strain (e.g., C8–C11–C12 angle = 120.3°) .

- Solubility : Phenoxy groups reduce aqueous solubility but enhance lipid membrane permeability (logP ~3.5) .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

Methodological Answer:

Q. How can thermal stability and degradation pathways be analyzed for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.